Benzene, (ethenylseleninyl)-
Description
"Benzene, (ethenylseleninyl)-" is an organoselenium compound characterized by a benzene ring substituted with an ethenylseleninyl (-Se-CH₂-CH₂) group. Organoselenium compounds are notable for their unique electronic properties, redox activity, and applications in materials science and catalysis. The selenium atom in the ethenylseleninyl group likely enhances polarizability and reactivity compared to oxygen or sulfur analogs .
Properties
CAS No. |
66030-49-7 |
|---|---|
Molecular Formula |
C8H8OSe |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
ethenylseleninylbenzene |
InChI |
InChI=1S/C8H8OSe/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 |
InChI Key |
NEIWGWZZXLQYGD-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleninyl)- typically involves the introduction of an ethenylseleninyl group to a benzene ring. One common method is the reaction of benzene with ethenylseleninyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.
Industrial Production Methods: Industrial production of Benzene, (ethenylseleninyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: Benzene, (ethenylseleninyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ethenylseleninyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethenylseleninyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield seleninic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, (ethenylseleninyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (ethenylseleninyl)- exerts its effects involves the interaction of the ethenylseleninyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Benzene, (ethenyldiethoxysilyl)- (CAS 4652-09-9)
- Molecular Formula : C₁₂H₁₈O₂Si
- Substituent : Ethenyldiethoxysilyl (-Si(OCH₂CH₃)₂-CH₂-CH₂)
- Key Differences : Replacing selenium with silicon introduces hydrolytic stability and siloxane-related applications. The diethoxysilyl group is less electronegative, reducing redox activity compared to selenium .
Benzene, (1-methoxyethenyl) (CAS N/A)
- Substituent : Methoxyethenyl (-OCH₃-CH₂-CH₂)
- Key Differences : The methoxy group enhances electron-donating effects, stabilizing the benzene ring. Oxygen’s higher electronegativity compared to selenium reduces polarizability but increases resistance to oxidation .
Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1)
- Molecular Formula : C₁₄H₁₀O₂S
- Substituent : Sulfonyl-ethynyl (-SO₂-C≡C-Ph)
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, while the ethynyl group (C≡C) creates rigidity. This contrasts with the ethenyl group’s (C=C) flexibility and selenium’s moderate electronegativity .
Functional Group Comparisons
Physicochemical Properties
- Boiling Points : Alkyl-substituted benzenes (e.g., ethylbenzene) exhibit lower boiling points (~136°C) due to weak van der Waals interactions. Selenium and sulfonyl derivatives likely have higher boiling points due to increased molecular weight and polarity. For example, "Benzene, 2-ethenyl-1,4-dimethyl-" has a calculated boiling point of ~342–345 K (69–72°C) .
- Solubility : Selenium compounds are typically less water-soluble than oxygen analogs but more soluble in organic solvents. Sulfonyl groups (e.g., in CAS 5324-64-1) enhance polarity, improving solubility in polar aprotic solvents .
Toxicity and Environmental Impact
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